molecular formula C9H9Cl2N3O B3047588 (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1423034-43-8

(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B3047588
CAS No.: 1423034-43-8
M. Wt: 246.09
InChI Key: HVXOTUBSQDSTAA-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H10ClN3O. It is a powder in physical form . The compound has a molecular weight of 246.1 .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes “this compound”, often involves carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones . These synthetic precursors undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 246.1 . It is a powder in physical form . The compound has a topological polar surface area of 64.9 Ų .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The compound (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride can be synthesized using various methods. For example, one study describes synthesizing a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, through a polyphosphoric acid condensation route, demonstrating high yield and effective spectroscopic characterization (Shimoga, Shin, & Kim, 2018).

  • Characterization Techniques : Various techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry are employed for the characterization of oxadiazole derivatives. This includes compounds like Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate, which demonstrates specific molecular angles and interactions in crystal structures (Fun et al., 2011).

Antimicrobial and Anticancer Applications

  • Antimicrobial Properties : Compounds like 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives) have been synthesized and shown to have in vitro antibacterial and antifungal activities against various microorganisms (Kapadiya et al., 2020).

  • Anticancer Potential : A novel series of 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone derivatives have been synthesized, characterized, and evaluated for anticancer, antibacterial, and antifungal activities. Some showed potent cytotoxicity against the MCF-7 cell line, indicating potential as anticancer agents (Mahanthesha, T., & Bodke, 2021).

Chemical and Pharmacological Studies

  • Binding Affinity and Pharmacological Effects : Research on analogues of 1,2,4-oxadiazoles, such as 3-Aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane, has shown that they possess high affinity for certain neurotransmitter transporters and can influence pharmacological responses (Carroll et al., 1993).

  • Cytotoxic Agents : Compounds like N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized through a one-pot reaction, have been evaluated for anti-tumor potential against various cancer cell lines, showing significant cytotoxic activity (Ramazani et al., 2014).

Molecular Interactions and Crystal Packing

  • Role in Crystal Packing : The role of lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives has been explored, revealing the significance of non-covalent interactions in their supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).

Safety and Hazards

The safety information for “(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride” indicates that it has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the research and development of 1,3,4-oxadiazole derivatives, including “(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride”, could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of novel 1,3,4-oxadiazole-based drugs could also involve structural modifications to ensure high cytotoxicity towards malignant cells .

Properties

IUPAC Name

(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)8(11)9-12-5-14-13-9;/h1-5,8H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXOTUBSQDSTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=NOC=N2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423034-43-8
Record name 1,2,4-Oxadiazole-3-methanamine, α-(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423034-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride
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(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride
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(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride
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(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride
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(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 6
(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride

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